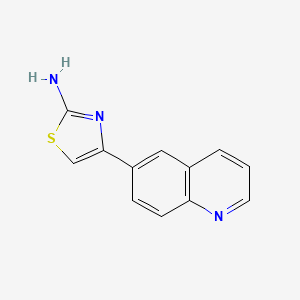

4-(Quinolin-6-yl)thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9N3S |

|---|---|

Molecular Weight |

227.29 g/mol |

IUPAC Name |

4-quinolin-6-yl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C12H9N3S/c13-12-15-11(7-16-12)9-3-4-10-8(6-9)2-1-5-14-10/h1-7H,(H2,13,15) |

InChI Key |

XWGJNOBJAUKTHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C3=CSC(=N3)N)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Core Synthesis

The fundamental assembly of the 4-(quinolin-6-yl)thiazol-2-amine molecule primarily involves the formation of the thiazole (B1198619) ring onto a pre-existing quinoline (B57606) structure. Key strategies include cyclocondensation reactions, with the Hantzsch thiazole synthesis being a prominent approach.

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds like thiazoles. These reactions typically involve the formation of the thiazole ring from two or more acyclic precursors in a single step. For the synthesis of this compound and its analogs, a common method involves the reaction of a thiourea (B124793) or a substituted thiourea with an α-haloketone. researchgate.netresearchgate.netnih.gov The α-haloketone precursor, 2-bromo-1-(quinolin-6-yl)ethan-1-one, is a key intermediate, which can be prepared by the bromination of 6-acetylquinoline.

The general reaction scheme involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the 2-aminothiazole (B372263) ring. researchgate.net This method is versatile and allows for the introduction of various substituents on the thiazole ring by using appropriately substituted thioureas.

Another cyclocondensation approach involves the reaction of thiosemicarbazones with reagents like ethyl chloroacetate (B1199739). nih.govjohnshopkins.edu This strategy has been employed to synthesize a series of quinoline-bearing thiazole derivatives. nih.govjohnshopkins.edu

The Hantzsch thiazole synthesis, first described in 1887, is a classic and widely used method for constructing thiazole rings. synarchive.comcutm.ac.in It involves the reaction between an α-halocarbonyl compound and a thioamide. synarchive.comresearchgate.net In the context of this compound, the α-haloketone would be 2-bromo-1-(quinolin-6-yl)ethan-1-one, and the thioamide would be thiourea.

The reaction conditions for the Hantzsch synthesis can be varied. While traditionally carried out in a neutral solvent, performing the reaction under acidic conditions can influence the regioselectivity, potentially leading to the formation of 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-aminothiazole product. rsc.org Solvent-free conditions, sometimes utilizing microwave irradiation, have also been explored to promote faster and more environmentally friendly syntheses of 2-aminothiazoles. organic-chemistry.org

| Starting Materials | Reagents/Conditions | Product | Reference |

| 6-acetylquinoline, Thiourea | Bromine, then reaction with thiourea | This compound | researchgate.net |

| Thiosemicarbazones, Ethyl chloroacetate | Cyclization | Quinoline-bearing thiazoles | nih.govjohnshopkins.edu |

| α-Haloketones, Thioureas | Acidic conditions | 2-Aminothiazoles and 2-imino-2,3-dihydrothiazoles | rsc.org |

Functionalization and Derivatization Strategies

Once the core this compound structure is assembled, it can be further modified to explore structure-activity relationships and develop new derivatives. These modifications can be targeted at the thiazole moiety, the quinoline ring system, or through hybridization with other heterocyclic systems.

The 2-amino group on the thiazole ring is a key site for functionalization. It can undergo a variety of reactions, including acylation, alkylation, and condensation with aldehydes or ketones. nih.govmdpi.com For instance, the amino group can be acylated with various acid chlorides or anhydrides to form amide derivatives. nih.gov Reaction with isothiocyanates leads to the formation of thiazolyl-thiourea derivatives. mdpi.com

Furthermore, the thiazole ring itself can be a target for modification. For example, Knoevenagel condensation of related 2-amino-4-thiazolidinone derivatives with quinoline-6-carbaldehyde (B1297982) has been used to synthesize (Z)-2-amino-5-((quinolin-6-yl)methylene)thiazol-4(5H)-one derivatives. researchgate.net

The quinoline ring of this compound can also be a site for further chemical transformations. Electrophilic substitution reactions on the quinoline ring typically occur at positions 5 and 8. pharmaguideline.com However, the presence of the thiazole substituent can influence the regioselectivity of these reactions.

Modern synthetic methods, such as C-H bond functionalization, offer powerful tools for the direct introduction of various functional groups onto the quinoline scaffold, expanding the chemical diversity of its derivatives. rsc.org The synthesis of quinoline derivatives can be achieved through various named reactions like the Skraup, Friedlander, and Pfitzinger syntheses, which allow for the preparation of quinolines with different substitution patterns. pharmaguideline.com

A growing strategy in medicinal chemistry is the creation of hybrid molecules by combining two or more bioactive heterocyclic systems. nih.govjohnshopkins.edu This approach has been applied to this compound, where the core structure is linked to other heterocycles to generate novel compounds.

For example, quinoline-thiazole hybrids have been appended with 1,2,3-triazole rings through a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction, also known as a "click" reaction. tandfonline.comtandfonline.com This has led to the synthesis of a series of quinoline-thiazole-1,2,3-triazole hybrids. tandfonline.comtandfonline.com Other work has focused on creating hybrids with imidazo[2,1-b]thiazoles and quinazolinones. researchgate.net The synthesis of quinoline-based new chiral derivatizing reagents has also been reported, which can be used to create diastereomers of various compounds. researchgate.net

| Modification Strategy | Example Reaction | Resulting Compound Type | References |

| Thiazole Moiety Modification | Acylation of the 2-amino group | N-acyl-4-(quinolin-6-yl)thiazol-2-amines | nih.gov |

| Quinoline Ring Substitution | Electrophilic aromatic substitution | Substituted quinoline derivatives | pharmaguideline.com |

| Hybridization | "Click" reaction with azides | Quinoline-thiazole-1,2,3-triazole hybrids | tandfonline.comtandfonline.com |

Hybridization with Other Heterocyclic Systems

Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from 2-aminothiazoles can be achieved through the construction of fused heterocyclic systems, such as pyrazolo[5,1-b]thiazoles. This transformation typically involves the reaction of the 2-aminothiazole with a suitable reagent that can provide the necessary carbon atoms to form the pyrazole ring. For instance, the reaction of a 2-aminothiazole with a β-ketoester or a similar 1,3-dicarbonyl compound can lead to the formation of a pyrazolothiazole derivative. While specific examples starting directly from this compound are not extensively documented, the general reactivity of 2-aminothiazoles suggests this as a viable synthetic route.

A general approach involves the condensation of a 2-aminothiazole with a 1,3-dielectrophilic species. For example, the reaction with an α,β-unsaturated ketone followed by cyclization can yield pyrazoline derivatives, which can be subsequently oxidized to pyrazoles.

| Reagent | Product Type | General Conditions |

| β-Ketoester | Pyrazolo[5,1-b]thiazole | Acid or base catalysis, heating |

| α,β-Unsaturated Ketone | Pyrazoline/Pyrazole | Base catalysis, followed by oxidation |

Pyridine (B92270) Derivatives

The construction of pyridine rings onto a 2-aminothiazole core can be accomplished through various cyclocondensation reactions. One common strategy involves the reaction of the 2-aminothiazole with α,β-unsaturated carbonyl compounds in the presence of a suitable catalyst. This approach, often a variation of the Hantzsch pyridine synthesis, would involve the 2-amino group and the endocyclic nitrogen of the thiazole ring participating in the cyclization process.

Another potential route is the reaction of the 2-aminothiazole with 1,3-dicarbonyl compounds and an aldehyde, which could lead to the formation of a dihydropyridine (B1217469) ring fused or linked to the thiazole, which can then be oxidized to the corresponding pyridine derivative.

| Reagents | Product Type | General Conditions |

| α,β-Unsaturated Carbonyl Compound | Pyridinyl-thiazole | Acid or base catalysis, heating |

| 1,3-Dicarbonyl Compound, Aldehyde | Dihydropyridinyl-thiazole | Multicomponent reaction, often with a catalyst |

Imidazole (B134444) Derivatives

The synthesis of imidazole derivatives from 2-aminothiazoles often leads to the formation of fused imidazo[2,1-b]thiazole (B1210989) systems. This is a well-established transformation where the 2-amino group of the thiazole acts as a nucleophile to react with a two-carbon electrophilic synthon. A common method involves the reaction of the 2-aminothiazole with an α-haloketone. The initial step is the N-alkylation of the 2-amino group, followed by an intramolecular cyclization to form the fused imidazole ring.

For instance, reacting this compound with a phenacyl bromide derivative in a suitable solvent like ethanol (B145695) under reflux would be expected to yield the corresponding 6-aryl-imidazo[2,1-b]thiazole derivative.

| Reagent | Product Type | General Conditions |

| α-Haloketone (e.g., Phenacyl bromide) | Imidazo[2,1-b]thiazole | Reflux in a suitable solvent (e.g., ethanol) |

Triazole and Thiadiazole Derivatives

The amino group of this compound is a key handle for the synthesis of triazole and thiadiazole derivatives.

For the synthesis of triazole derivatives, a common approach is to first convert the 2-amino group into a hydrazine (B178648) or a related intermediate. For example, diazotization of the 2-amino group followed by reduction can yield a 2-hydrazinylthiazole. This intermediate can then be reacted with various reagents to form a triazole ring. Alternatively, the 2-aminothiazole can be reacted with a reagent that provides the remaining nitrogen and carbon atoms of the triazole ring in a single step. A notable route involves the formation of fused thiazolo[3,2-b]-1,2,4-triazoles.

To synthesize thiadiazole derivatives, the 2-amino group can be converted into a thiourea derivative by reaction with an isothiocyanate. Subsequent oxidative cyclization of the thiourea can lead to the formation of a 2-(thiazol-2-ylamino)-1,3,4-thiadiazole. Another approach involves the reaction of the 2-aminothiazole with carbon disulfide in the presence of a base, followed by reaction with a suitable electrophile to construct the thiadiazole ring.

| Heterocycle | Reagents | Product Type | General Conditions |

| Triazole | 1. NaNO₂, HCl; 2. Reduction | 2-Hydrazinylthiazole intermediate | Low temperature for diazotization |

| Followed by cyclizing agent | Fused or linked triazole | Varies with cyclizing agent | |

| Thiadiazole | Isothiocyanate, then Oxidizing agent | 2-(Thiazol-2-ylamino)-1,3,4-thiadiazole | Stepwise reaction |

| CS₂, Base, then Electrophile | Substituted thiadiazole | Varies with electrophile |

Azetidin-2-one (B1220530) Linkages

The formation of an azetidin-2-one (β-lactam) ring attached to the 2-amino position of the thiazole core can be achieved through the Staudinger cycloaddition reaction. This [2+2] cycloaddition occurs between an imine and a ketene. To apply this to this compound, the 2-amino group would first be converted into an imine (Schiff base) by condensation with an aldehyde. The resulting imine would then be reacted with a ketene, typically generated in situ from an acyl chloride and a tertiary amine (e.g., triethylamine), to yield the desired azetidin-2-one derivative.

The stereochemistry of the resulting β-lactam can often be controlled by the choice of reactants and reaction conditions.

| Step | Reagents | Intermediate/Product | General Conditions |

| 1 | Aldehyde | Imine (Schiff base) | Reflux in a suitable solvent, often with a catalytic amount of acid |

| 2 | Acyl chloride, Triethylamine | Azetidin-2-one | Inert solvent, often at low temperature |

Hydrazone Linkages

Hydrazone linkages can be introduced by first converting the 2-amino group of this compound into a hydrazine group. This can be accomplished through diazotization of the amino group with sodium nitrite (B80452) in an acidic medium, followed by reduction of the resulting diazonium salt, for instance with stannous chloride. The obtained 2-hydrazinyl-4-(quinolin-6-yl)thiazole can then be readily condensed with various aldehydes and ketones to form the corresponding hydrazone derivatives. nih.gov This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid. chemguide.co.ukyoutube.comquora.comresearchgate.netlibretexts.org

These hydrazone derivatives are of interest due to their rich coordination chemistry and diverse biological activities.

| Step | Reagents | Intermediate/Product | General Conditions |

| 1 | NaNO₂, HCl | Diazonium salt | 0-5 °C |

| 2 | SnCl₂ | 2-Hydrazinyl-4-(quinolin-6-yl)thiazole | Acidic conditions |

| 3 | Aldehyde or Ketone | Hydrazone derivative | Reflux in alcohol, catalytic acid |

Palladium-Catalyzed Reactions

The this compound scaffold is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of both a potentially reactive amino group and aromatic rings (quinoline and thiazole) provides multiple opportunities for such transformations.

A key reaction is the N-arylation of the 2-amino group. This can be achieved through Buchwald-Hartwig amination, where the 2-aminothiazole is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand (e.g., a biarylphosphine). This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents onto the amino group.

Furthermore, if a halogen atom is present on the quinoline or thiazole ring, Suzuki-Miyaura or Stille couplings can be employed to introduce new carbon-carbon bonds by reacting with boronic acids/esters or organostannanes, respectively. Conversely, if the thiazole or quinoline ring is functionalized with a boronic acid or a similar organometallic moiety, it can participate as the nucleophilic partner in these cross-coupling reactions.

Direct arylation is another powerful palladium-catalyzed reaction where a C-H bond on the thiazole or quinoline ring is directly functionalized with an aryl halide. This avoids the pre-functionalization required for traditional cross-coupling reactions. For 2-aminothiazoles, direct arylation often occurs at the 5-position of the thiazole ring.

| Reaction Type | Coupling Partners | Key Reagents |

| Buchwald-Hartwig Amination | 2-Aminothiazole + Aryl halide/triflate | Pd catalyst, Phosphine ligand, Base |

| Suzuki-Miyaura Coupling | Halogenated thiazole/quinoline + Boronic acid/ester | Pd catalyst, Ligand, Base |

| Stille Coupling | Halogenated thiazole/quinoline + Organostannane | Pd catalyst, Ligand |

| Direct Arylation (C-H activation) | Thiazole/quinoline + Aryl halide | Pd catalyst, Ligand, Base |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single procedural step. This approach minimizes waste, reduces reaction time, and avoids the need to isolate intermediates. nih.gov The primary route for synthesizing the this compound core structure is the renowned Hantzsch thiazole synthesis. youtube.com

This reaction is a cornerstone in thiazole chemistry and is typically a two-component condensation between an α-haloketone and a thioamide derivative. youtube.comscribd.com For the target molecule, the specific precursors are 2-bromo-1-(quinolin-6-yl)ethan-1-one and thiourea. The process begins with the sulfur atom of thiourea acting as a nucleophile, attacking the carbon bearing the bromine atom in the α-haloketone. This is followed by an intramolecular cyclization and dehydration, leading to the formation of the aromatic thiazole ring. youtube.comacgpubs.org

While the classic Hantzsch reaction involves two components, it is fundamentally a one-pot process as the intermediates are not isolated. acgpubs.org The methodology can be extended to three-component systems to generate more complex derivatives, for example, by reacting an α-haloketone, thiosemicarbazide (B42300), and a third component like a carbonyl compound in a single vessel. acgpubs.orgresearchgate.net This highlights the versatility of one-pot strategies in building diverse thiazole libraries.

Below is a representative table for the one-pot synthesis of this compound based on the Hantzsch reaction.

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Conditions | Product |

| 2-bromo-1-(quinolin-6-yl)ethan-1-one | Thiourea | Ethanol | Reflux | This compound |

| This interactive table outlines a standard one-pot Hantzsch synthesis protocol. |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become integral to the development of synthetic protocols. The focus is on reducing energy consumption, minimizing waste, and using less hazardous solvents. For the synthesis of heterocyclic compounds like this compound, energy-efficient techniques such as microwave and ultrasound irradiation have emerged as powerful alternatives to conventional heating methods. nih.gov

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity. nih.govnih.gov The mechanism involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in rapid and uniform heating. nih.gov

The Hantzsch synthesis of thiazoles is particularly amenable to microwave irradiation. researchgate.net By performing the condensation of 2-bromo-1-(quinolin-6-yl)ethan-1-one and thiourea in a sealed vessel under microwave heating, the synthesis of this compound can be significantly accelerated. Reaction times can be reduced from hours to mere minutes compared to conventional refluxing methods. researchgate.netresearchgate.net

The following table compares a conventional heating method with a potential microwave-assisted protocol for the synthesis.

| Parameter | Conventional Method | Microwave-Assisted Method |

| Heating | Oil bath (reflux) | Microwave Irradiation (180 W) |

| Temperature | ~78 °C (Ethanol) | 125 °C |

| Reaction Time | Several hours | 15-30 minutes researchgate.netresearchgate.net |

| Yield | Moderate | High to Excellent |

| This interactive table compares conventional and microwave-assisted synthesis parameters. |

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce cavitation in the reaction medium—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. nih.govnih.gov

This technique has been successfully applied to various heterocyclic syntheses, offering advantages such as shorter reaction times, improved yields, and milder reaction conditions, often at ambient temperature. nih.govwikipedia.org The synthesis of this compound can be effectively carried out by irradiating a mixture of the α-haloketone and thiourea with ultrasound. This method provides an energy-efficient and rapid alternative to traditional thermal methods. nih.govnih.gov

A potential protocol for the ultrasound-assisted synthesis is detailed in the table below.

| Parameter | Ultrasound-Assisted Protocol |

| Apparatus | Ultrasonic bath or probe sonicator |

| Solvent | Ethanol or aqueous media wikipedia.org |

| Temperature | Ambient to moderate (e.g., 30-50 °C) |

| Irradiation | Pulsed irradiation (e.g., 5s on / 5s off) nih.gov |

| Reaction Time | 15-60 minutes researchgate.netnih.gov |

| Yield | Good to High |

| This interactive table presents a potential protocol for ultrasound-assisted synthesis. |

Biological Activity Spectrum in Vitro and Preclinical Investigations

Antimicrobial Research

Research into hybrid molecules incorporating both quinoline (B57606) and thiazole (B1198619) rings has indicated a promising spectrum of antimicrobial activities. These scaffolds are of significant interest to medicinal chemists due to their presence in various biologically active compounds.

While no specific data exists for 4-(Quinolin-6-yl)thiazol-2-amine, related quinoline-thiazole derivatives have demonstrated activity against a range of bacteria.

Studies on various quinoline-thiazole hybrids have reported inhibitory effects against Gram-positive bacteria. For instance, certain novel thiazolylketenyl quinazolinones have shown potent bacteriostatic activity. One such derivative, TQ 4, exhibited significant inhibition against Staphylococcus aureus. Similarly, research on thiazole-quinolinium derivatives has revealed broad-spectrum antibacterial activity against a majority of selected Gram-positive strains. Some of these compounds effectively reduced the growth of antibiotic-susceptible and antibiotic-resistant S. aureus. Another study on quinoline–thiazole derivatives found that compounds 4g and 4m showed significant antibacterial activity against S. aureus (ATCC 6538).

Table 1: Antibacterial Activity of Selected Quinoline-Thiazole Derivatives against Gram-Positive Bacteria

| Compound/Derivative Class | Bacterial Strain | Reported Activity (MIC) | Reference |

| Thiazolylketenyl quinazolinone (TQ 4) | Staphylococcus aureus ATCC 12600 | Good | |

| Thiazole-quinolinium derivatives | Staphylococcus aureus | Significant growth reduction | |

| Quinoline-thiazole derivative (4g) | S. aureus (ATCC 6538) | 7.81 µg/mL | |

| Quinoline-thiazole derivative (4m) | S. aureus (ATCC 6538) | 7.81 µg/mL |

MIC: Minimum Inhibitory Concentration

The efficacy of quinoline-thiazole compounds against Gram-negative bacteria has also been explored. For example, a thiazolylketenyl quinazolinone derivative, TQ 4, was found to have a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Escherichia coli 25922, which was four times more effective than the reference drug norfloxacin. Furthermore, some thiazole-quinolinium derivatives have demonstrated the ability to inhibit certain Gram-negative organisms, including a drug-resistant E. coli strain. In a separate study, quinoline-thiazole derivatives 4g and 4m were shown to be more effective against E. coli strains (ATCC 35218 and ATCC 25922) than the standard antibiotic chloramphenicol.

Table 2: Antibacterial Activity of Selected Quinoline-Thiazole Derivatives against Gram-Negative Bacteria

| Compound/Derivative Class | Bacterial Strain | Reported Activity (MIC) | Reference |

| Thiazolylketenyl quinazolinone (TQ 4) | Escherichia coli 25922 | 0.5 µg/mL | |

| Thiazole-quinolinium derivatives | Drug-resistant E. coli | Potent bactericidal activity | |

| Quinoline-thiazole derivative (4g) | E. coli (ATCC 35218) | 3.91 µg/mL | |

| Quinoline-thiazole derivative (4m) | E. coli (ATCC 35218) | 7.81 µg/mL |

MIC: Minimum Inhibitory Concentration

The challenge of antibiotic resistance has led researchers to investigate the potential of quinoline-thiazole structures against MRSA. One study highlighted a thiazolylketenyl quinazolinone, TQ 4, which exhibited excellent inhibition against MRSA with a low MIC of 0.5 μg/mL, proving to be eight-fold more effective than norfloxacin. Further investigations revealed that TQ 4 exerted a bacteriostatic effect against MRSA with a minimum bactericidal concentration (MBC) of 8 μg/mL. Additionally, some thiazole-quinolinium derivatives have shown potent bactericidal activity against MRSA. Research on other quinoline-thiazole derivatives, specifically compounds 4g and 4m, demonstrated greater efficacy against a clinical isolate of MRSA than the standard drug chloramphenicol. Compound 4g was reported to be eight times more effective.

Table 3: Anti-MRSA Activity of Selected Quinoline-Thiazole Derivatives

| Compound/Derivative Class | MRSA Strain | Reported Activity (MIC) | Reference |

| Thiazolylketenyl quinazolinone (TQ 4) | MRSA | 0.5 µg/mL | |

| Thiazole-quinolinium derivatives | MRSA | Potent bactericidal activity | |

| Quinoline-thiazole derivative (4g) | MRSA (clinical isolate) | 3.91 µg/mL | |

| Quinoline-thiazole derivative (4m) | MRSA (clinical isolate) | 7.81 µg/mL |

MIC: Minimum Inhibitory Concentration

Investigations into the antifungal properties of this chemical class have also been undertaken, although specific data for this compound is not available.

Studies on related compounds have shown potential against the fungus Aspergillus niger. For instance, a series of 6,7-bis-[S-(aryl)thio]-5,8-quinolinediones were synthesized and tested for their antifungal activity. The results indicated that these compounds generally showed good activity against A. niger, with MIC values ranging from 0.8 to 25 µg/ml. In another study, various 2-(2-chloro-6-methyl(3-quinolyl))-3-[2-(4-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]-5-[(aryl)methylene]-1,3-thiazolidin-4-ones were screened for their in vitro antimicrobial activity, which included testing against Aspergillus niger.

Table 4: Antifungal Activity of Selected Quinoline Derivatives against Aspergillus niger

| Compound/Derivative Class | Fungal Strain | Reported Activity (MIC) | Reference |

| 6,7-bis-[S-(aryl)thio]-5,8-quinolinediones | Aspergillus niger | 0.8 to 25 µg/ml | |

| Quinoline based quinazolinone-4-thiazolidinone heterocycles | Aspergillus niger | Screened for activity |

MIC: Minimum Inhibitory Concentration

Antifungal Efficacy

Candida Species Evaluation (C. albicans, C. glabrata, C. parapsilosis)

While direct studies on this compound are limited, research into structurally related quinoline-thiazole derivatives has demonstrated significant antifungal properties. A study investigating a series of 2-[2-((2-Chloro-6-methoxyquinolin-3-yl)methylene)hydrazinyl]-4-substituted thiazole derivatives reported varied efficacy against several Candida species. nih.gov

The antifungal activity was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC90), with ketoconazole (B1673606) used as a reference drug. nih.gov

Candida albicans: Several derivatives showed activity against C. albicans (ATCC 24433). Compounds with specific substitutions on the thiazole ring (compounds 4d, 4i, 4k, 4l, and 4m) were the most effective, with an MIC90 value of 1.95 µg/mL. nih.gov

Candida glabrata: Potent activity was observed against C. glabrata (ATCC 90030), a species known for resistance to azole antifungals. nih.govmdpi.com Three derivatives (4b, 4e, and 4f) exhibited exceptional anticandidal activity, with MIC90 values below 0.06 µg/mL, which was more potent than the reference drug ketoconazole (MIC90 of 0.24 µg/mL). nih.gov

Candida parapsilosis: The synthesized compounds generally showed good anticandidal effects against C. parapsilosis (ATCC 22019). Notably, one derivative (4j) that was inactive against other Candida species showed superior efficacy against C. parapsilosis, with an MIC90 value of less than 0.06 µg/mL. nih.gov

Table 1: In Vitro Antifungal Activity of Related Quinoline-Thiazole Derivatives

| Compound Derivative | MIC90 (µg/mL) vs C. albicans | MIC90 (µg/mL) vs C. glabrata | MIC90 (µg/mL) vs C. parapsilosis |

|---|---|---|---|

| Derivative 4b | >125 | <0.06 | 1.95 |

| Derivative 4e | 3.91 | <0.06 | 1.95 |

| Derivative 4f | >125 | <0.06 | 0.49 |

| Derivative 4j | >125 | >125 | <0.06 |

| Derivative 4m | 1.95 | 0.24 | 0.24 |

| Ketoconazole (Reference) | <0.06 | 0.24 | <0.06 |

Data sourced from a study on 2-[2-((2-Chloro-6-methoxyquinolin-3-yl)methylene)hydrazinyl]-4-Substituted Thiazole Derivatives. nih.gov

Anti-tubercular Research

The 2-aminothiazole (B372263) scaffold is a known area of exploration for novel anti-tubercular agents. nih.gov Research has focused on synthesizing and evaluating various analogs for their activity against Mycobacterium tuberculosis.

Investigations into the 2-aminothiazole series have identified potent activity against M. tuberculosis growth, with some analogs achieving sub-micromolar minimum inhibitory concentrations (MIC). nih.gov While data for the exact this compound is not specified, a close analog, N-(Pyridin-2-yl)-4-(quinolin-2-yl)thiazol-2-amine , has been synthesized and evaluated. nih.gov

Another highly potent analog from a related series, 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine , demonstrated significant activity. However, a strong correlation between its anti-mycobacterial activity and cytotoxicity was noted. nih.gov

Table 2: Anti-tubercular Activity of Related 2-Aminothiazole Analogs

| Compound | MIC (µM) vs M. tuberculosis | Cytotoxicity IC50 (µM) |

|---|---|---|

| 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine | 0.2 | 1.6 |

Data sourced from a study on 2-aminothiazole derivatives. nih.gov

A review of the available scientific literature did not yield specific investigational data regarding the activity of this compound or its close analogs against the Mycobacterium tuberculosis H37Ra strain.

Anti-cancer Research

The anticancer potential of molecules containing quinoline and thiazole rings has been explored against various cancer cell lines. rsc.orgnih.gov Thiazole-based compounds, in particular, have been investigated for their ability to inhibit cancer cell growth and induce apoptosis.

Direct cytotoxic data for this compound against the MCF-7 breast cancer cell line is not prominently available in the reviewed literature. However, extensive research on structurally related compounds highlights the potential of this chemical class.

A series of novel thiazolyl-pyrazoline derivatives were synthesized and evaluated for their cytotoxic activity against MCF-7 cells. Several of these compounds displayed potent anticancer activity, with IC50 values lower than that of the reference drug Lapatinib. For instance, compounds 6a and 10a from this series showed significant activity. Another study on triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives also reported noteworthy cytotoxicity against MCF-7 cells.

Table 3: Cytotoxic Activity of Related Thiazole Derivatives against MCF-7 Cells

| Compound Series | Derivative | IC50 (µM) vs MCF-7 |

|---|---|---|

| Thiazolyl-Pyrazoline Derivatives | Compound 6a | 4.08 |

| Compound 10a | 3.37 | |

| Lapatinib (Reference) | 5.88 |

Data sourced from studies on thiazole-based anticancer agents.

These findings underscore the significance of the thiazole and quinoline scaffolds in the development of new therapeutic agents. While the specific biological profile of this compound requires more direct investigation, the activity of its structural analogs provides a strong rationale for its continued study.

Cytotoxic Activity against Specific Cancer Cell Lines

Lung Adenocarcinoma Cell Lines (A549)

The A549 cell line, a widely utilized model for human lung adenocarcinoma, serves as a crucial initial screening tool for potential anticancer agents targeting this malignancy. While numerous studies have explored the effects of various quinoline and thiazole derivatives on A549 cells, a specific investigation into the cytotoxic or anti-proliferative effects of this compound on this cell line has not been reported. Consequently, there is no available data, such as IC50 values, to quantify its potential efficacy against lung adenocarcinoma.

Hepatocellular Carcinoma Cell Lines (HepG2)

Similarly, the HepG2 cell line, a workhorse in the study of hepatocellular carcinoma, has been extensively used to evaluate the anticancer properties of new compounds. Research on related quinoline structures has demonstrated activity against HepG2 cells. However, dedicated studies focusing on the effects of this compound on HepG2 cell viability and proliferation are absent from the scientific literature. Therefore, no specific data on its potential as an agent against hepatocellular carcinoma can be presented.

Melanoma Cell Lines (COLO829)

The COLO829 cell line is a relevant model for in vitro studies of malignant melanoma. Despite the known anticancer activities of some quinoline derivatives against various melanoma cell lines, there is a clear lack of research specifically investigating the impact of this compound on COLO829 cells. As a result, its potential as a therapeutic agent for melanoma remains unevaluated and undocumented.

Cervical Cancer Cell Lines (HeLa)

The HeLa cell line, derived from cervical cancer cells, is one of the oldest and most commonly used cell lines in scientific research. It plays a significant role in the initial screening of compounds for anticancer activity. While the broader class of quinoline-containing compounds has been a subject of interest in cancer research, no published studies have specifically assessed the cytotoxic or other biological effects of this compound on HeLa cells.

Other Pharmacological Investigations

Beyond its potential as an anticancer agent, the structural motifs within this compound suggest the possibility of other pharmacological activities, such as anti-inflammatory effects.

Anti-inflammatory Efficacy

Inflammation is a key pathological process in a multitude of diseases, and the search for novel anti-inflammatory agents is a continuous effort in medicinal chemistry.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are well-established targets for anti-inflammatory drugs. Inhibition of these enzymes can reduce the production of pro-inflammatory prostaglandins. While many quinoline and thiazole derivatives have been synthesized and evaluated for their COX inhibitory potential, there is no available data from in vitro enzyme assays to characterize the inhibitory activity of this compound against either COX-1 or COX-2. Its selectivity profile and potency as a COX inhibitor are therefore unknown.

Lipoxygenase (LOX) Enzyme Inhibition Studies

While direct studies on this compound are not extensively documented, research into related quinoline and thiazole derivatives suggests a potential for lipoxygenase (LOX) inhibition. The 1,2,4-triazine (B1199460) and quinoline scaffolds, for instance, have been reported to possess significant inhibitory activity against different LOX isozymes. nih.gov This is noteworthy as LOX enzymes are key players in the inflammatory cascade, and their inhibition is a target for anti-inflammatory drug development. The structural features of this compound, combining a quinoline core with a thiazole ring, align with the pharmacophoric elements identified in other LOX inhibitors. Further investigation is warranted to specifically determine the LOX inhibitory capacity of this compound.

Analgesic Efficacy

The analgesic potential of compounds containing quinoline and thiazole rings has been a subject of scientific inquiry. Studies on novel quinoline-based thiazolidinone derivatives have demonstrated significant anti-inflammatory and analgesic activities. researchgate.netktu.edu For instance, certain synthesized thiazolidinone derivatives of quinoline exhibited potent analgesia, with effects comparable to standard drugs like aspirin. ktu.edu These findings suggest that the quinoline nucleus, when coupled with a sulfur-containing heterocyclic ring like thiazole or its derivatives, can be a promising scaffold for the development of new analgesic agents. The mechanism is often linked to the inhibition of inflammatory pathways, which are central to many types of pain.

Anticonvulsant Efficacy

The quest for novel anticonvulsant agents has led researchers to explore a variety of heterocyclic compounds. Both quinoline and thiazole derivatives have independently shown promise in this area. For example, a series of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives were synthesized and evaluated for their anticonvulsant activity, with some compounds demonstrating significant protective effects in preclinical models. mdpi.com Similarly, thiazole-bearing 4-thiazolidinones have been investigated as potential anticonvulsants, with some derivatives showing excellent activity in both pentylenetetrazole-induced seizure and maximal electroshock seizure tests. nih.gov The presence of both the quinoline and thiazole moieties in this compound suggests that it may possess anticonvulsant properties, though direct experimental evidence is needed to confirm this hypothesis.

Antiprion Efficacy

A significant breakthrough in the potential therapeutic applications of 2-aminothiazole derivatives has been in the field of prion diseases. Research has identified 2-aminothiazoles as a novel class of small molecules with potent antiprion activity in infected neuroblastoma cell lines. researchgate.netnih.gov Structure-activity relationship (SAR) studies on a series of 2-aminothiazoles revealed that this chemical scaffold is a promising candidate for further development into drugs for prion diseases. nih.gov Although these studies did not specifically test this compound, the fundamental 2-aminothiazole core is a key structural feature of the compound, suggesting it could be a candidate for antiprion activity screening.

Antimalarial Efficacy

Anthelmintic Efficacy

Helminth infections remain a significant global health problem, and the development of new anthelmintic drugs is crucial. The thiazole moiety is a component of some known anthelmintic agents. mdpi.com Research into novel thiazole derivatives has shown promising anthelmintic activity in preclinical models. mdpi.com Furthermore, quinoline-based compounds have also been explored for their anthelmintic properties. The combination of these two heterocyclic systems in this compound provides a rationale for investigating its potential as an anthelmintic agent. However, to date, there is no specific published research detailing the anthelmintic efficacy of this particular compound.

Insecticidal and Larvicidal Activity

Following a comprehensive review of scientific literature and chemical databases, no specific studies detailing the insecticidal or larvicidal activities of the compound this compound were identified. Research into the pesticidal properties of heterocyclic compounds is extensive, and while both quinoline and thiazole moieties are present in various biologically active molecules, the specific combination and arrangement in this compound has not been the subject of published research in this particular field.

General studies on related, but distinct, chemical structures have shown that derivatives of thiazole and quinoline can exhibit insecticidal properties. For instance, various thiazole derivatives are utilized as insecticides in agriculture. nih.gov Similarly, certain novel quinoline derivatives have been synthesized and evaluated for their insecticidal effects against various pests. researchgate.net Research has also been conducted on the larvicidal potential of other heterocyclic systems against vectors like mosquitos. conicet.gov.ar

However, these findings are for structurally different compounds and the biological activity of a molecule is highly specific to its unique structure. Therefore, no data or detailed research findings on the insecticidal or larvicidal activity of this compound can be provided.

Mechanistic Research and Molecular Targeting

Antimicrobial Mechanism of Action

The antibacterial effects of quinoline (B57606) and thiazole-containing compounds are well-documented. rsc.orgnih.govnih.govnih.govresearchgate.net These compounds often exert their influence by targeting fundamental cellular processes in bacteria, leading to growth inhibition and cell death.

A primary mode of antimicrobial action for many quinoline derivatives is the inhibition of bacterial DNA synthesis, specifically by targeting DNA gyrase and topoisomerase IV. nih.govrsc.orgbrc.hu These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair. brc.hu By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to double-stranded DNA breaks, which are ultimately lethal to the bacterial cell. nih.gov

Research on various quinolone and thiazole-based compounds has demonstrated their potent inhibitory activity against these enzymes. For instance, certain 3-aminothiazolquinolones have shown strong inhibitory potency against DNA gyrase. nih.govnih.gov Similarly, heteroaryl isothiazolones exhibit dual-targeting inhibition of both DNA gyrase and topoisomerase IV in Staphylococcus aureus. nih.gov The development of second-generation 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitors has yielded compounds with nanomolar inhibitory concentrations against both enzymes from S. aureus and Escherichia coli. brc.hu The inhibitory activity of a thiosemicarbazide (B42300) derivative against E. coli DNA gyrase B and topoisomerase IV further supports the role of these enzymes as key targets for thiazole-containing compounds. mdpi.com

The following table summarizes the inhibitory activities of various related compounds against DNA gyrase and topoisomerase IV.

| Compound Class | Target Enzyme(s) | Organism(s) | Key Findings |

| 3-Aminothiazolquinolones | DNA gyrase | Broad spectrum, including multidrug-resistant strains | Potent antibacterial activity and strong inhibitory potency against DNA gyrase. nih.govnih.gov |

| Heteroaryl isothiazolones | DNA gyrase, Topoisomerase IV | Staphylococcus aureus | Dual-target inhibition with good antibacterial activity against resistant strains. nih.gov |

| 4,5,6,7-Tetrahydrobenzo[d]thiazoles | DNA gyrase, Topoisomerase IV | Staphylococcus aureus, Escherichia coli | Improved inhibition with IC50 values in the nanomolar range. brc.hu |

| Thiosemicarbazide derivatives | DNA gyrase B, Topoisomerase IV | Escherichia coli | Excellent inhibitory activity against E. coli DNA gyrase B. mdpi.com |

| Quinoline/thiazinan-4-one hybrids | Murb protein | Staphylococcus aureus (MRSA) | Potent antibacterial activity against MRSA. nih.gov |

| Quinoline-thiazole derivatives | DNA gyrase | Staphylococcus aureus | Significant antibacterial activity. acs.org |

While primarily associated with antibacterial activity, some quinoline derivatives have been shown to interfere with mitochondrial function, a mechanism that can also contribute to their anticancer effects. In a study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives, a notable disruption of the mitochondrial membrane potential was observed in cancer cells. nih.govresearchgate.net This disruption is a key event in the intrinsic pathway of apoptosis.

Anti-cancer Mechanism of Action

The anticancer properties of quinoline and thiazole (B1198619) derivatives are multifaceted, involving the induction of apoptosis, modulation of the cell cycle, and inhibition of enzymes crucial for tumor progression. nih.govmdpi.comnih.gov

A significant mechanism through which 4-(Quinolin-6-yl)thiazol-2-amine and related compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research on a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives demonstrated that the lead compound induced apoptosis in A549 lung cancer cells. nih.govresearchgate.net This was evidenced by an increase in the percentage of apoptotic cells and was accompanied by the disruption of the mitochondrial membrane potential. nih.govresearchgate.net Further mechanistic studies revealed that this compound promoted apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and cleaved-caspase 9, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This indicates that the compound triggers apoptosis via a mitochondrial-mediated pathway. nih.gov Similarly, other quinazolinone derivatives have been shown to induce late apoptosis in cancer cells. mdpi.com

In addition to inducing apoptosis, these compounds can also modulate the cell cycle, leading to arrest at specific phases and preventing cancer cell proliferation. The aforementioned 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative was found to cause cell cycle arrest at the G1 phase in A549 cells. nih.govresearchgate.net This was associated with the upregulation of p21 and p27, which are cyclin-dependent kinase (CDK) inhibitors, and the downregulation of CDK2 and p-Rb expression. nih.gov Other quinazolinone derivatives have been reported to induce G2/M phase arrest. mdpi.com The ability to inhibit CDKs, such as CDK4/6, is a known anticancer mechanism for some thiazole-containing compounds. researchgate.net

The table below details the effects of related compounds on cell cycle regulation.

| Compound | Cell Line | Effect on Cell Cycle | Molecular Mechanism |

| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative | A549 (Lung Cancer) | G1 phase arrest nih.govresearchgate.net | Upregulation of p21 and p27; downregulation of CDK2 and p-Rb. nih.gov |

| 3-Methylquinazolinone derivative | A549 (Lung Cancer) | G2/M phase arrest mdpi.com | Not specified. |

| N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines | Various cancer cell lines | Not specified | Potent inhibition of CDK4/6. researchgate.net |

Matrix metalloproteinases (MMPs) are a family of enzymes that play a critical role in the degradation of the extracellular matrix (ECM), a process essential for tumor invasion and metastasis. nih.govmdpi.com The inhibition of MMPs is therefore a key strategy in developing antimetastatic agents. mdpi.com While direct evidence for MMP inhibition by this compound is limited, related thiazolidinone derivatives have been identified as potent MMP inhibitors. mdpi.com For example, a series of 4-thiazolidinone (B1220212) derivatives were shown to inhibit MMP-9, with some compounds exhibiting activity at the nanomolar level. mdpi.com The development of thioaryl-based MMP-12 inhibitors also highlights the potential of sulfur-containing heterocyclic compounds in targeting these enzymes. unipi.it

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a well-established and effective strategy in cancer chemotherapy. Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, play a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Compounds that interfere with tubulin polymerization can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death).

While direct studies on the tubulin polymerization inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of quinoline and thiazole derivatives has shown significant promise in this area. For instance, a series of novel quinoline derivatives were designed and synthesized as tubulin inhibitors that target the colchicine (B1669291) binding site on β-tubulin. nih.gov One of the most potent compounds from this series demonstrated successful inhibition of tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM and induced cell cycle arrest in the G2/M phase. nih.gov

Similarly, thiazole-containing compounds have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov For example, a series of 2,4-disubstituted thiazole derivatives were evaluated for their anticancer activity, with the most effective compound inhibiting tubulin polymerization with an IC₅₀ value of 2.00 ± 0.12 μM, which was more potent than the reference compound combretastatin (B1194345) A-4. nih.gov The structural features of the thiazole ring are thought to contribute to key interactions within the colchicine binding pocket of tubulin. nih.gov Given that both the quinoline and thiazole moieties are present in this compound, it is plausible that this hybrid structure could exhibit similar tubulin-destabilizing properties.

Table 1: Tubulin Polymerization Inhibition by Representative Quinoline and Thiazole Derivatives

| Compound Class | Representative Compound | Target | IC₅₀ (μM) | Reference |

| Quinoline Derivative | Compound 4c | Tubulin Polymerization | 17 ± 0.3 | nih.gov |

| Thiazole Derivative | Compound IV | Tubulin Polymerization | 2.00 ± 0.12 | nih.gov |

Tyrosine Kinase Inhibition (e.g., EGFR, HER-2)

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are members of the receptor tyrosine kinase (RTK) family. Their over-expression and aberrant signaling are hallmarks of numerous cancers, making them critical targets for anticancer drug development. The inhibition of these kinases can block downstream signaling pathways that control cell proliferation, survival, and metastasis.

The quinazoline (B50416) scaffold, a close structural relative of quinoline, is a well-known pharmacophore in the design of EGFR and HER-2 inhibitors. The fusion of a thiazole ring to this core has led to the development of potent dual inhibitors. Research has demonstrated that quinazoline-thiazole derivatives can effectively inhibit both wild-type and mutant forms of EGFR. nih.gov For instance, certain quinazoline-thiazole hybrids have shown significant anticancer activity against non-small cell lung cancer (NSCLC) cell lines that harbor EGFR mutations resistant to other therapies. nih.gov

Specifically, quinolinyl-pyrazolinyl-thiazole hybrids have been synthesized and evaluated as EGFR inhibitors, with some compounds exhibiting inhibitory activity at the nanomolar level. One study reported that compounds 6b and 7c, which feature the quinoline-thiazole architecture, displayed IC₅₀ values of 31.80 nM and 42.52 nM against EGFR, respectively, comparable to the known EGFR inhibitor Gefitinib (IC₅₀ = 29.16 nM). nih.gov

Furthermore, new series of thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives have been developed as dual EGFR/HER2 kinase inhibitors. nih.gov Compounds from this class have demonstrated potent inhibition of both kinases, with IC₅₀ values in the nanomolar range, and have shown significant tumor volume reduction in in vivo models of breast cancer. nih.gov These findings strongly suggest that the this compound scaffold has the potential to act as a tyrosine kinase inhibitor, targeting key drivers of cancer progression.

Table 2: EGFR and HER-2 Inhibition by Representative Quinolinyl-Thiazole Analogs

| Compound | Target | IC₅₀ (nM) | Reference |

| Compound 6b | EGFR | 31.80 | nih.gov |

| Compound 7c | EGFR | 42.52 | nih.gov |

| Compound 39 | EGFR | 153 | nih.gov |

| Compound 39 | HER-2 | 108 | nih.gov |

| Compound 43 | EGFR | 122 | nih.gov |

| Compound 43 | HER-2 | 78 | nih.gov |

Anti-tubercular Mechanism of Action

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of multidrug-resistant strains. This has spurred the search for novel anti-tubercular agents that act on new molecular targets.

DprE1 Enzyme Inhibition

One of the most promising new targets for anti-TB drug development is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.gov This essential enzyme is a component of the decaprenylphosphoryl-β-D-arabinose (DPA) biosynthetic pathway, which is crucial for the synthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. The inhibition of DprE1 disrupts cell wall formation, leading to bacterial death.

Neurological Target Engagement

The versatility of the quinolinyl-thiazole scaffold extends beyond oncology and infectious diseases into the realm of neurological disorders. The structural motifs present in this compound suggest potential interactions with key receptors in the central nervous system.

Dopamine (B1211576) D3 Receptor Agonism

The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the limbic regions of the brain, which are associated with reward, emotion, and cognition. D3 receptor agonists have therapeutic potential for the treatment of conditions such as Parkinson's disease and substance addiction.

Research into compounds with a tetrahydrobenzo[d]thiazole-2,6-diamine core, which is structurally related to the thiazole portion of this compound, has led to the discovery of potent dopamine D2 and D3 receptor agonists. nih.govnih.gov In some of these molecules, the incorporation of moieties that resemble the quinoline structure has been explored. For instance, a lead compound from one study, which features a complex side chain attached to the tetrahydrobenzo[d]thiazole core, exhibited high-affinity full agonist activity at both D2 and D3 receptors, with EC₅₀ values of 3.23 nM and 1.41 nM, respectively. nih.gov Another study on bivalent dopamine agonists found that the presence of a thiazole-2-amine group influenced the potency at D2 receptors. nih.gov These findings indicate that the thiazole moiety can be a key component in designing ligands for dopamine receptors, and the quinolinyl-thiazole scaffold of this compound may confer agonist activity at the D3 receptor.

Table 3: Dopamine Receptor Agonist Activity of a Representative Tetrahydrobenzo[d]thiazole Derivative

| Compound | Target | EC₅₀ (nM) | Reference |

| Compound (-)-21a | Dopamine D2 Receptor | 3.23 | nih.gov |

| Compound (-)-21a | Dopamine D3 Receptor | 1.41 | nih.gov |

Structure Activity Relationship Sar Studies

Impact of Thiazole (B1198619) Ring Substitutions

The thiazole ring is a versatile platform for chemical modification. Alterations at its 2-, 4-, and 5-positions have been shown to profoundly impact the biological profile of the parent compound.

Substitutions at Position 2 (Amine/Amide Modifications)

The 2-amino group of the thiazole moiety is a key site for derivatization, often modified to amides, ureas, or other functional groups to explore new binding interactions.

Studies have shown that converting the 2-amino group to an amide can significantly influence activity. For instance, increasing the acyl chain length from a two-carbon acetamido group to a three-carbon propanamido function at the 2-amino position has been found to enhance cytotoxic activity. nih.gov In contrast, the replacement of the 2-acetylamino group with an alkylamino substituent resulted in a notable decrease in cell-based activity. nih.gov

Furthermore, the synthesis of 2-(3-phenyl)ureidothiazole derivatives has been explored. SAR studies on these compounds revealed that the presence of both the benzene (B151609) and thiazole rings, along with the removal of a methane (B114726) linker, were critical for their antitumor activity. nih.gov In another series, 2-amino-4,5-diarylthiazole derivatives were functionalized with various amides at the C2 position, indicating that this position is a prime target for introducing structural diversity. mdpi.com

| Compound Series | Modification at Position 2 | Observed Impact on Activity | Reference |

|---|---|---|---|

| 2-Acylaminothiazoles | 3-Propanamido | Improved activity over 2-acetamido | nih.gov |

| 2-Substituted Benzothiazoles | Alkylamino | Significant drop in activity | nih.gov |

| 2-Ureidothiazoles | 3-Phenyl ureido | Benzene and thiazole rings essential for activity | nih.gov |

| 2-Amino-4,5-diarylthiazoles | Various amides (benzamides, heterocyclic amides, fatty amides) | Demonstrates potential for diverse functionalization | mdpi.com |

Substitutions at Position 4 (Quinoline Moiety)

Position 4 of the thiazole ring, occupied by the quinoline (B57606) moiety in the parent compound, is a critical determinant of activity. Replacing the quinoline with other substituted aryl groups allows for a systematic exploration of the chemical space.

In a series of 2-amino-4-arylthiazole derivatives, a para-fluoro substituted phenyl group at the C4 position was identified as a potent inhibitor of the 5-lipoxygenase (5-LOX) enzyme. rsc.orgepa.gov Research on quinoline-thiazole hybrids with a hydrazone linker showed that various aromatic substitutions at the fourth position of the thiazole ring were pivotal. nih.gov For instance, against C. glabrata, substitutions like 4-Cl, 4-CN, or 4-CH₃ on the phenyl ring at this position dramatically increased antifungal activity. nih.gov Conversely, for activity against C. krusei, para-substitution on the phenyl ring led to decreased efficacy, with electron-donating groups showing higher activity than electron-withdrawing groups. nih.gov Replacing the phenyl ring with a naphthalene-1-yl group significantly increased activity against this strain. nih.gov

| Core Scaffold | Substitution at Position 4 | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| 2-Aminothiazole (B372263) | p-Fluoro substituted phenyl | 5-LOX Inhibition | Identified as a potent compound (IC₅₀ of ~10 μM) | rsc.org |

| Quinoline-Hydrazone-Thiazole | 4-Cl, 4-CN, or 4-CH₃ phenyl | Antifungal (C. glabrata) | Tremendously increased activity | nih.gov |

| Quinoline-Hydrazone-Thiazole | Para-substituted phenyl | Antifungal (C. krusei) | Decreased efficacy; electron-donating groups preferred | nih.gov |

| Quinoline-Hydrazone-Thiazole | Naphthalene-1-yl | Antifungal (C. krusei) | Significantly increased activity | nih.gov |

Substitutions at Position 5 (Other Functional Groups)

While less commonly explored than positions 2 and 4, substitutions at the C5 position of the thiazole ring can also confer significant changes in biological activity.

In a series of 2-amino-4-(3ʹ,4ʹ,5ʹ-trimethoxyphenyl)thiazoles, the introduction of various aryl groups at the 5-position was evaluated for antiproliferative activity. An ethoxy group at the para-position of the C5-phenyl ring yielded the most active compound in the series, with potent activity against multiple cancer cell lines. nih.gov Another study found that introducing a bromo group at the C5-position of the thiazole core led to compounds with notable cytotoxicity. nih.gov In a series of N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide derivatives, the presence of the bromine at C5 on the thiazole scaffold was associated with high bioactivity against Giardia intestinalis. researchgate.net

| Core Scaffold | Substitution at Position 5 | Observed Impact on Activity | Reference |

|---|---|---|---|

| 2-Amino-4-(3ʹ,4ʹ,5ʹ-trimethoxyphenyl)thiazole | p-Ethoxy-phenyl | Most active in the series for antiproliferative activity | nih.gov |

| 2-Aminothiazole | Bromo group | Led to compounds with notable cytotoxicity | nih.gov |

| N-Acetamido-4-arylthiazole | Bromo group | Associated with high anti-giardial activity | researchgate.net |

Influence of Quinoline Ring Substitutions

The quinoline ring itself offers multiple positions for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties.

Substitutions on the Quinoline Ring

Modifications on the quinoline nucleus are a key strategy in optimizing the activity of quinolinyl-thiazole compounds. A study involving 2-chloro-6-methoxyquinoline (B88731) as the core structure, linked via a hydrazone bridge to a 4-arylthiazole, highlighted the importance of the quinoline substituents. The 2-chloro-6-methoxyquinolin ring was identified as a crucial pharmacophore group in the molecule's interaction with the lanosterol (B1674476) 14α-demethylase (LDM) enzyme. nih.gov In another series of 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones, the quinoline ring was either unsubstituted or substituted with a methyl group at the 6-position, demonstrating how even minor changes on the quinoline moiety are explored for their impact on antimicrobial activity. nih.gov

Role of Linker Moieties and Hybrid Systems

Connecting the quinoline and thiazole cores through various linkers or fusing them with other heterocyclic systems creates hybrid molecules with potentially novel mechanisms of action.

A prominent strategy involves the use of a hydrazone linker to connect a quinoline core to a thiazole ring. nih.govresearchgate.netresearchgate.netrsc.org In a series of quinazoline-thiazole hybrids, a hydrazone moiety was selected for its ability to form hydrogen bond interactions within the target's active site. nih.gov These hybrids showed a binding mode similar to the established inhibitor sorafenib, with the hydrazone linker predicted to interact with key residues. nih.gov

The creation of hybrid molecules by combining quinoline and thiazole moieties within a single scaffold is a recognized method for designing new biocidal agents. johnshopkins.eduresearchgate.net For example, cyclization of quinoline-based thiosemicarbazones with reagents like ethyl chloroacetate (B1199739) can yield thiazolidin-4-one derivatives, effectively linking the two heterocyclic systems. johnshopkins.edu These hybrid approaches underscore the versatility of the quinolinyl-thiazole framework in developing compounds with diverse biological activities.

Hydrazone Linkages

The introduction of a hydrazone linkage (-NH-N=CH-) to the 2-amino group of the thiazole ring has been a common strategy to generate a diverse library of derivatives. These modifications have been shown to significantly influence the compound's biological profile, particularly its antimicrobial and anticancer activities.

Research into a series of quinoline-based thiazolyl hydrazone derivatives has demonstrated that the nature of the substituent attached to the hydrazone moiety plays a critical role in determining the compound's potency. For instance, in a study of quinoline-based thiazolyl hydrazones, compounds were synthesized by reacting a quinoline carbohydrazide (B1668358) with various aromatic aldehydes. The resulting hydrazones exhibited a range of biological activities, with some showing promising anticancer effects. nih.govnih.govrsc.org

One study on quinoline-based thiazolyl-hydrazones identified a compound, [2-(2-(quinolyl-8-ol-2-ylmethylene)hydrazinyl)]-4-(4-methoxyphenyl)-1,3-thiazole (3c), as a particularly promising anticancer agent. This compound was found to inhibit the cell-cycle progression of a human colon cancer cell line. nih.gov Another study on quinoline hydrazone analogues, derived from 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines, revealed that several compounds exhibited significant anti-proliferative activity against a panel of human cancer cell lines. nih.gov

The antimicrobial activity of these hydrazone derivatives has also been a subject of investigation. Studies have shown that quinolyl hydrazones can display good to excellent antimicrobial activity against various pathogenic strains. nih.gov For example, 4-(4-Fluorophenyl)-2-(2-((quinolin-4-yl)methylene)hydrazinyl)thiazole demonstrated antifungal activity. researchgate.net

Table 1: Anticancer Activity of Selected Quinoline-Based Hydrazone Derivatives

| Compound ID | Quinoline Moiety | Hydrazone Substituent | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| 3c | 8-Hydroxy-2-quinolyl | 4-Methoxyphenyl | HCT-116 | Cell cycle arrest in S phase | nih.gov |

| 18j | 6-Bromo-2-methyl-quinolin-4-yl | Varied aryl/heteroaryl | NCI-60 Panel | GI50: 0.33 - 4.87 | nih.gov |

| 3b | Quinoline | Dihydrazone derivative | MCF-7 | IC50: 7.016 | rsc.org |

| 3c | Quinoline | Dihydrazone derivative | MCF-7 | IC50: 7.05 | rsc.org |

Note: The specific substitution pattern on the quinoline ring and the hydrazone moiety significantly impacts the anticancer potency.

Fused Heterocyclic Systems (e.g., Pyridine (B92270), Pyrrolidine (B122466), Triazole)

Fusing additional heterocyclic rings, such as pyridine, pyrrolidine, or triazole, onto the 4-(Quinolin-6-yl)thiazol-2-amine scaffold is another synthetic strategy to explore new chemical space and modulate biological activity. These fused systems can alter the molecule's shape, size, and electronic properties, leading to enhanced interactions with biological targets.

Pyridine: The incorporation of a pyridine ring can influence the compound's antimicrobial and antiviral activities. Studies on various pyridine-containing heterocyclic compounds have demonstrated their potential as antimicrobial agents. nih.gov For instance, certain 2-aminopyridine (B139424) derivatives have shown high activity against Gram-positive bacteria. mdpi.com While direct fusion of a pyridine ring to the this compound core is not extensively documented in the provided results, the introduction of a pyridin-2-amine substituent at the N-position of the thiazole ring in a related series showed comparable antifungal activity to a standard drug. researchgate.net

Pyrrolidine: The addition of a pyrrolidine ring has been associated with various biological activities, including antimicrobial and anticancer effects. biointerfaceresearch.com The combination of thiazole and pyrrolidine moieties has been explored to develop new antibacterial agents. In one study, a 4-F-phenyl derivative of a thiazole-pyrrolidine compound was found to selectively inhibit Gram-positive bacteria with minimal toxicity. biointerfaceresearch.com

Triazole: The 1,2,3-triazole and 1,2,4-triazole (B32235) rings are well-known pharmacophores that can enhance the biological profile of a lead compound. The fusion or linkage of a triazole ring to the quinoline-thiazole backbone has been investigated for its potential antimicrobial and anticancer properties. For example, a series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives showed substantial antimicrobial activity, suggesting their potential in developing new treatments for microbial infections. researchgate.net Furthermore, thiazole derivatives incorporating a pyrazoline and a triazole ring have been synthesized and evaluated for their antimicrobial activity. nih.gov

Table 2: Antimicrobial Activity of Thiazole Derivatives with Fused or Linked Heterocyclic Systems

| Heterocyclic System | Compound Series | Target Organism | Activity | Reference |

| Pyridine | N‐[4‐(Quinolin‐4‐yl)‐1,3‐thiazol‐2‐yl]pyridin‐2‐amine | Aspergillus niger | Comparable to Rouconazole | researchgate.net |

| Pyrrolidine | 4-F-phenyl thiazole-pyrrolidine derivative | Gram-positive bacteria | Selective inhibition | biointerfaceresearch.com |

| Triazole | 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanols | Aspergillus niger | MIC: 31.25–62.5 µg/mL | researchgate.net |

Physicochemical Parameters and Biological Activity Correlations

The biological activity of a compound is intricately linked to its physicochemical properties. Understanding these relationships is crucial for optimizing drug-like characteristics, such as absorption, distribution, metabolism, and excretion (ADME).

Lipophilicity (Log P) Considerations

Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), is a critical physicochemical parameter that describes a compound's affinity for a nonpolar environment. It plays a pivotal role in a drug's ability to cross biological membranes and interact with its target.

For quinoline and thiazole-based compounds, lipophilicity has been shown to correlate with biological activity. In a study of thiazolyl-carbonyl-thiosemicarbazides and their cyclized thiazolyl-azole derivatives, it was observed that the lipophilicity generally increased with the molecular volume of the substituents. mdpi.com The cyclization of thiosemicarbazides to the corresponding thiazolyl-triazoles also led to an increase in lipophilicity, which was attributed to a decrease in the polar character of the molecule. mdpi.com

In a quantitative structure-activity relationship (QSAR) study of thiazolidine-2,4-dione derivatives, the partition coefficient (logP) was one of the parameters used to model the inhibitory activity against 15-hydroxyprostaglandin dehydrogenase. lew.ro This highlights the importance of lipophilicity in the biological activity of thiazole-containing compounds. The study found that both electronic and lipophilic parameters governed the antimicrobial activity of the synthesized 4-thiazolidinones. medicopublication.com

Table 3: General Lipophilicity Trends in Related Compound Series

| Compound Series | Structural Modification | Effect on Lipophilicity (Log P) | Reference |

| Thiazolyl-carbonyl-thiosemicarbazides | Cyclization to thiazolyl-triazoles | Increase | mdpi.com |

| Thiazolyl-carbonyl-thiosemicarbazides | Addition of bulky, nonpolar groups | Increase | mdpi.com |

| 4-Thiazolidinone (B1220212) derivatives | Varied substituents | Log P influences antimicrobial activity | lew.romedicopublication.com |

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a target protein.

Ligand-Protein Interaction Analysis

There is a lack of specific published research detailing the ligand-protein interaction analysis of 4-(Quinolin-6-yl)thiazol-2-amine. Studies on similar quinoline-thiazole hybrids often reveal interactions with key amino acid residues in the active sites of various enzymes through hydrogen bonds, hydrophobic interactions, and pi-stacking. For instance, related compounds have been docked against targets like VEGFR-2 kinase and bacterial DNA gyrase. nih.govnih.gov However, without specific studies on this compound, the precise nature of its interactions with protein targets remains speculative.

Target Enzyme Binding Affinity Prediction

The prediction of binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), is a key outcome of molecular docking studies. While docking studies on analogous quinoline-based thiazole (B1198619) derivatives have reported a range of binding affinities against various enzymes, no specific binding affinity data for this compound has been found in the surveyed literature. nih.govscielo.br

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules. These methods provide fundamental insights into molecular stability, reactivity, and other physicochemical characteristics.

Density Functional Theory (DFT) Applications

DFT is a popular quantum chemical method used to study the electronic properties of molecules. It is often employed to optimize molecular geometry and calculate various descriptors. While DFT has been applied to a wide range of quinoline (B57606) and thiazole derivatives to understand their structural and electronic properties, specific DFT analysis reports for this compound are not available in the public domain. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its ability to participate in charge transfer interactions. Although FMO analyses have been performed for many related heterocyclic compounds, specific HOMO-LUMO energy values and orbital distributions for this compound are not documented in the available literature. mgesjournals.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color spectrum to indicate regions of negative (electron-rich) and positive (electron-poor) electrostatic potential. There are no specific MEP maps for this compound found in the reviewed scientific papers. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, intramolecular interactions, and the nature of chemical bonds within a molecule, providing a chemically intuitive picture of bonding. sid.irsemanticscholar.org This analysis examines the interactions between filled "donor" and empty "acceptor" NBOs, quantifying their energetic significance through second-order perturbation theory. The stabilization energy, E(2), associated with these delocalization events indicates the strength of the interaction.

For heterocyclic systems like quinoline-thiazole derivatives, NBO analysis reveals key intramolecular charge transfer (ICT) interactions that contribute to molecular stability. In studies of similar thiazoline (B8809763) derivatives, significant hyperconjugative interactions have been identified, such as the delocalization of lone pair (LP) electrons from sulfur and nitrogen atoms into the antibonding orbitals (π) of adjacent double bonds. For instance, an interaction like LP(S) → π(C=N) would indicate electron delocalization from the sulfur lone pair into the thiazole ring's C=N bond, stabilizing the molecule. sid.ir In quinoline-carbazole systems, NBO analysis has been used to understand the donor-acceptor characteristics that are crucial for their optical properties. semanticscholar.org

For this compound, one would expect to observe significant delocalization from the lone pairs of the thiazole's sulfur (S) and nitrogen (N) atoms, as well as the exocyclic amine (NH2) group, into the π-systems of both the thiazole and quinoline rings. These interactions are critical in defining the molecule's electronic structure and reactivity.

Table 1: Representative Intramolecular Interactions from NBO Analysis for Thiazoline Derivatives

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (2) S15 | BD(2) C13 - N18 | 105.65 |

| LP (1) N19 | BD(2) C16 - O20 | 65.74 |

| LP (2) O20 | BD(1) C16 - N19 | 39.12 |

| Data is illustrative and based on published findings for other thiazoline derivatives to demonstrate the type of information gained from NBO analysis. sid.ir LP denotes a lone pair, and BD denotes an antibonding orbital. |

Time-Dependent DFT (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the electronic absorption spectra of molecules by predicting excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f). q-chem.com This method is instrumental in understanding how a molecule interacts with light and identifying the nature of its electronic transitions (e.g., π→π* or n→π*).

For aromatic and heterocyclic compounds like this compound, TD-DFT calculations can predict the UV-Visible absorption spectrum. Studies on related quinoline and thiazole derivatives have utilized TD-DFT to correlate their electronic properties with observed spectroscopic data. semanticscholar.orgtandfonline.com The calculations typically reveal several low-energy electronic transitions in the UV-Vis region. The primary transitions often involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich thiazol-2-amine portion, while the LUMO is likely distributed across the electron-accepting quinoline ring system. Therefore, the lowest energy absorption band would correspond to a HOMO→LUMO transition, characterized as an intramolecular charge transfer (ICT) from the thiazole moiety to the quinoline moiety.

Table 2: Hypothetical TD-DFT Results for this compound

| Excitation | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

| S0 → S1 | 350 | 0.45 | HOMO → LUMO (95%) | π→π, ICT |

| S0 → S2 | 310 | 0.21 | HOMO-1 → LUMO (80%) | π→π, ICT |

| S0 → S3 | 285 | 0.15 | HOMO → LUMO+1 (75%) | π→π* |

| This table is illustrative, providing expected values and transition types for a molecule of this class based on general principles and findings for related compounds. |

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target.

For a molecule like this compound, a pharmacophore model would be constructed based on its potential interactions with a target protein. The quinoline ring system can participate in π-π stacking and hydrophobic interactions. The nitrogen atom within the quinoline ring and the thiazole ring can act as hydrogen bond acceptors. The exocyclic 2-amine group is a strong hydrogen bond donor. In studies of related thiazoloquinoxaline and quinazoline (B50416) derivatives, the thiazole ring has been identified as a key central linker, while the quinoline or quinoxaline (B1680401) moiety occupies hinge regions in enzyme binding sites, and amine groups form crucial hydrogen bonds. nih.gov

A hypothetical pharmacophore model for this compound might include: